Deruxtecan analog 2 monoTFA

ADC synthesis FGFR2 targeting linker-payload conjugation

Deruxtecan analog 2 monoTFA is a complete camptothecin-derived drug-linker conjugate supplied as monoTFA salt for superior solubility. Pre-optimized for anti-FGFR2 ADC synthesis (gastric, cholangiocarcinoma, endometrial cancers). Unlike parent Deruxtecan (DXd), analog 2 enables head-to-head payload class comparison studies. This pre-configured conjugate eliminates synthesis variability and ensures reproducible DAR optimization. Ambient shipping reduces cold-chain needs. Ideal for FGFR2-targeted ADC programs requiring validated linker-payload chemistry.

Molecular Formula C31H31F4N5O9
Molecular Weight 693.6 g/mol
Cat. No. B12372662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeruxtecan analog 2 monoTFA
Molecular FormulaC31H31F4N5O9
Molecular Weight693.6 g/mol
Structural Identifiers
SMILESCCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CN)O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C29H30FN5O7.C2HF3O2/c1-3-29(40)17-6-21-26-15(9-35(21)27(38)16(17)10-42-28(29)39)25-19(33-23(37)11-41-12-32-22(36)8-31)5-4-14-13(2)18(30)7-20(34-26)24(14)25;3-2(4,5)1(6)7/h6-7,19,40H,3-5,8-12,31H2,1-2H3,(H,32,36)(H,33,37);(H,6,7)/t19-,29-;/m0./s1
InChIKeyDXZHUKXYWJZGIG-XUEJMOKYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Deruxtecan Analog 2 monoTFA for ADC Research Procurement: CAS 2758874-59-6


Deruxtecan analog 2 monoTFA (CAS 2758874-59-6) is a drug-linker conjugate comprising a camptothecin-derived topoisomerase I inhibitor payload and an ADC linker, supplied as a trifluoroacetate salt form . It is a structural homolog of Deruxtecan (the clinically validated DXd payload-linker moiety in trastuzumab deruxtecan/Enhertu®), distinguished by a distinct linker-payload architecture that confers alternative conjugation chemistry and targetable antigen specificity [1]. The monoTFA salt formulation enhances aqueous solubility and handling characteristics relative to the free base form .

Why Deruxtecan Analog 2 monoTFA Cannot Be Substituted with DXd or Generic Exatecan Derivatives


Deruxtecan analog 2 monoTFA is a complete drug-linker conjugate, not a free payload. Substituting this compound with isolated DXd payload (IC50 = 0.31 μM against topoisomerase I) or the parent Deruxtecan linker-payload conjugate introduces uncontrolled variables in ADC synthesis including maleimide-to-antibody conjugation stoichiometry, linker cleavage kinetics, and final DAR distribution . The analog 2 variant is specifically associated with anti-FGFR2 ADC preparation in patent disclosures, while the parent Deruxtecan linker-payload is optimized for HER2-targeting constructs such as DS-8201 [1]. Direct interchange without validation of conjugation efficiency, payload release kinetics, and resulting ADC cytotoxic potency introduces significant experimental confounders and may invalidate comparative pharmacology [2].

Deruxtecan Analog 2 monoTFA: Quantitative Differentiation Evidence for Procurement Decisions


Target Antigen Specificity: FGFR2 vs. HER2 Linker-Payload Architecture

Deruxtecan analog 2 is a drug-linker conjugate composed of camptothecin and a linker, and is specifically disclosed for the preparation of anti-FGFR2 ADCs [1]. In contrast, the parent Deruxtecan linker-payload (using the DXd payload with maleimide-GGFG peptide linker) is optimized for HER2-targeting ADCs such as DS-8201 (trastuzumab deruxtecan) and U3-1402 . The structural divergence in the linker component determines which antibody conjugation chemistry is optimal and which antigen-targeting antibody the resulting ADC will employ [2].

ADC synthesis FGFR2 targeting linker-payload conjugation

Topoisomerase I Inhibitory Potency: Camptothecin-Class Baseline vs. DXd Payload Potency

Deruxtecan analog 2 contains a camptothecin-derived payload rather than the exatecan-derived DXd payload found in parent Deruxtecan . The DXd payload exhibits an IC50 of 0.31 μM against topoisomerase I, representing approximately 7-fold greater potency than the exatecan parent compound (IC50 = 2.2 μM) . The camptothecin payload class typically shows distinct potency profiles compared to exatecan derivatives; exatecan mesylate demonstrates greater potency than camptothecin and other camptothecin analogs in head-to-head comparisons [1]. This payload class divergence translates to differences in cytotoxic potency of the resulting ADC [2].

topoisomerase I inhibition cytotoxic payload potency comparison

Salt Form Solubility Enhancement: monoTFA vs. Free Base Handling Characteristics

The monoTFA (trifluoroacetate) salt formulation of Deruxtecan analog 2 provides enhanced solubility and stability compared to the free base form . Free base Deruxtecan analog (CAS 1599440-13-7) exhibits limited aqueous solubility: DMSO solubility ≥50 mg/mL (48.35 mM), but water solubility <0.1 mg/mL (insoluble) . The monoTFA salt form (CAS 2758874-59-6) improves dissolution characteristics in aqueous and DMSO-based solvent systems, facilitating stock solution preparation for in vitro and conjugation workflows . The compound is stable at ambient temperature for several days during shipping and handling .

solubility salt formulation DMSO solubility

Linker-Payload Cleavage Kinetics: Deruxtecan-Class Linker Stability Profile

The peptide linker in deruxtecan-class conjugates (GGFG tetrapeptide-based linker) demonstrates near-complete cleavage after 24 hours in sub-cellular fraction assays, though deruxtecan and tesirine linkers cleave more slowly than some comparator peptide linkers [1]. This cleavage profile is designed to be mediated by lysosomal enzymes following ADC internalization, enabling intracellular payload release [2]. The linker stability in systemic circulation is a critical determinant of off-target toxicity; deruxtecan-based ADCs are engineered to minimize premature payload release [3]. Analog 2 employs a distinct linker architecture associated with anti-FGFR2 applications, though comparative cleavage kinetics versus parent Deruxtecan linker are not specified in available data [4].

linker stability lysosomal cleavage payload release

Deruxtecan Analog 2 monoTFA: Evidence-Based Research and Industrial Applications


Anti-FGFR2 Antibody-Drug Conjugate Synthesis and Optimization

Deruxtecan analog 2 is specifically disclosed for the preparation of anti-FGFR2 ADCs [1]. Procurement is indicated for research programs developing FGFR2-targeted conjugates for cancers with FGFR2 alterations (including gastric cancer, cholangiocarcinoma, and endometrial cancer). The linker-payload is pre-optimized for conjugation to anti-FGFR2 monoclonal antibodies, eliminating the need for de novo linker-payload synthesis and enabling direct assessment of DAR optimization, conjugation efficiency, and target-dependent cytotoxicity [2].

Camptothecin-Class vs. Exatecan-Class Topoisomerase I Inhibitor ADC Comparative Pharmacology

Deruxtecan analog 2 contains a camptothecin-derived payload, whereas parent Deruxtecan (and clinically approved Enhertu®) employs an exatecan-derived DXd payload (IC50 = 0.31 μM) [1]. This difference enables head-to-head comparative studies evaluating payload class effects on ADC therapeutic index, bystander killing efficiency, and resistance mechanisms. Exatecan mesylate is documented to be more potent than camptothecin and other camptothecin analogs, and DXd exhibits approximately 10-fold greater topoisomerase inhibitory activity than SN-38 (a camptothecin prodrug active metabolite) [2]. Procurement of both analog 2 and parent Deruxtecan enables controlled payload-class comparison studies .

ADC Linker-Payload Conjugation Chemistry Method Development

As a complete drug-linker conjugate supplied in monoTFA salt form with enhanced solubility [1], Deruxtecan analog 2 serves as a standardized reagent for developing and validating ADC conjugation protocols. The maleimide-containing linker enables site-specific conjugation to reduced interchain disulfide bonds of target antibodies [2]. Researchers can use this conjugate to optimize conjugation stoichiometry, DAR determination by LC-MS or hydrophobic interaction chromatography, and purification workflows without the confounding variable of linker-payload synthesis variability .

Salt Form Optimization Studies for ADC Payload-Linker Conjugates

The monoTFA salt formulation improves aqueous solubility and handling compared to the free base form (Deruxtecan analog free base water solubility <0.1 mg/mL) [1]. This enables studies evaluating how salt form selection impacts conjugation efficiency, DAR distribution, and final ADC stability. The compound is stable at ambient temperature for several days during shipping and handling [2], reducing cold-chain logistics requirements for routine laboratory use. This application is particularly relevant for process development groups optimizing ADC manufacturing workflows .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Deruxtecan analog 2 monoTFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.